1,3-Diacetylbenzene

Vue d'ensemble

Description

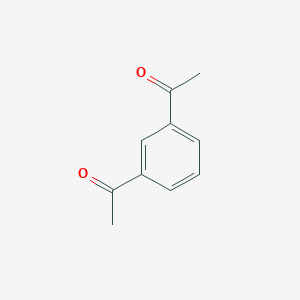

1,3-Diacetylbenzene (1,3-DAB), also known as 1,1′-(1,3-phenylene)bis[ethanone], is a δ-diketone with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . It features two acetyl groups positioned at the meta positions on a benzene ring. This compound is commercially available with 97% purity and is utilized in diverse applications, including:

- Synthesis of HIV-1 integrase inhibitors .

- Preparation of dinuclear Group 4 metal complexes for polymerization studies .

- Acting as a bacterial volatile compound to attract insect parasitoids .

Notably, 1,3-DAB has been detected in environmental samples, such as surface waters, as a transformation product of diethylbenzene, a minor jet fuel component .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diacetylbenzene can be synthesized through the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2 \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{COCH}_3)_2 + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound typically involves the same Friedel-Crafts acylation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is usually carried out under controlled temperature and pressure conditions to maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diacetylbenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the nucleophile used, resulting in various substituted benzene derivatives

Applications De Recherche Scientifique

Scientific Research Applications

1,3-Diacetylbenzene serves as a versatile building block in organic synthesis and materials science. Below are some notable applications:

Organic Synthesis

- Precursor for Polyhydroxylated Compounds : It is utilized in synthesizing polyhydroxylated analogs that are important in pharmaceuticals and agrochemicals .

- Cocrystal Formation : The compound has been studied for its ability to form cocrystals with other organic molecules, which can lead to new materials with unique properties. For example, cocrystals with 1,4-diethynylbenzene exhibit strong nonconventional hydrogen bonding interactions .

Material Science

- Polymer Chemistry : Its derivatives are used in creating polymers with specific thermal and mechanical properties. The compound's structure allows for functionalization that can enhance polymer performance in various applications.

Biological Studies

- Neurotoxicity Research : Studies have shown that while related compounds like 1,2-diacetylbenzene exhibit neurotoxic effects, this compound does not induce similar neuropathological changes. This characteristic makes it a subject of interest in toxicology studies .

Case Study 1: Cocrystallization Research

In a study published in the IUCr journals, researchers investigated the cocrystallization of this compound with various diynes. The findings highlighted the potential for developing new materials through controlled crystallization techniques that leverage hydrogen bonding interactions between components .

Case Study 2: Synthetic Efficiency

A patent describes an improved synthesis method for this compound that addresses low yield issues associated with traditional methods. This method not only enhances yield but also reduces costs and simplifies post-synthesis processing, making it suitable for large-scale production .

Mécanisme D'action

The precise mechanism of action of 1,3-Diacetylbenzene is not fully understood. it is believed to interact with the active sites of enzymes and other biological molecules, leading to alterations in their structure and functionality. This interaction induces neuropathological changes in the central and peripheral nervous systems of rodents .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Key Features |

|---|---|---|---|---|---|

| 1,3-Diacetylbenzene | C₁₀H₁₀O₂ | 162.19 | 150–155 | 28–32 (15 mmHg) | Meta-substituted; non-toxic |

| 1,4-Diacetylbenzene | C₁₀H₁₀O₂ | 162.19 | Not reported | Not reported | Para-substituted; higher symmetry |

| 1,2-Diacetylbenzene | C₁₀H₁₀O₂ | 162.19 | Not reported | Not reported | Ortho-substituted; neurotoxic |

| 1,3-Diacetyl-4,6-dimethylbenzene | C₁₂H₁₄O₂ | 190.24 | Not reported | Not reported | Methyl groups enhance steric bulk |

Key Observations :

Reactivity in Chemical Reactions

A. Transfer Hydrogenation (CTH) with MgO Catalyst

In vapor-phase chemoselective transfer hydrogenation at 573 K:

B. Friedländer Reaction with 3-Aminonaphthalene-2-carbaldehyde

Key Observations :

- Steric and Electronic Effects : Methyl substituents (e.g., in 1,3-DAM) reduce reactivity by blocking catalyst access .

- Regioselectivity : The meta configuration in 1,3-DAB facilitates controlled product formation compared to ortho/para isomers .

Key Observations :

Activité Biologique

1,3-Diacetylbenzene, also known as 1-(3-acetylphenyl)ethan-1-one, is an aromatic compound with the formula . It has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.

This compound is characterized by its melting point of 35°C to 37°C and boiling point of 150°C to 155°C at 15 mmHg. It is soluble in organic solvents such as ethanol, benzene, and chloroform . The compound serves as an important intermediate in organic synthesis and the preparation of polyhydroxylated analogs.

Antioxidant Activity

Research indicates that this compound derivatives exhibit significant antioxidant properties. A study focused on the synthesis of chalcone derivatives from this compound demonstrated strong free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that certain derivatives effectively inhibited free radicals with varying IC50 values. For instance, compounds synthesized showed IC50 values ranging from 10 µM to 88.04 µg/mL for radical scavenging activity .

Table 1: Antioxidant Activity of Chalcone Derivatives from this compound

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 6 | 10 | DPPH Scavenging |

| Compound 8 | 1 | Anti-inflammatory activity |

| Compound 119 | 88.04 | Radical scavenging |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in studies examining its derivatives' ability to suppress nitric oxide (NO) generation in lipopolysaccharide (LPS)-induced microglial cells. Compounds derived from this compound showed potent inhibition of NO production, particularly at concentrations as low as 1 µM for certain derivatives .

Case Study: Inhibition of NO Generation

In a controlled experiment involving LPS-treated microglia cells:

- Compound 8 demonstrated the highest inhibitory effect on NO generation.

- The study concluded that structural modifications significantly enhance biological activity through resonance effects and electron delocalization .

Antimicrobial Activity

The antimicrobial efficacy of compounds derived from this compound has also been investigated. Various studies have reported their effectiveness against multiple pathogens. For example, one study revealed that certain chalcone derivatives exhibited notable inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Inhibition Zone (mm) | Compound Tested |

|---|---|---|

| S. aureus | 13 | Compound X |

| P. aeruginosa | 14 | Compound Y |

| E. coli | 14 | Compound Z |

Molecular Mechanisms

Molecular docking studies have been employed to elucidate the mechanisms underlying the biological activities of these compounds. For instance, binding affinity analyses suggest that certain derivatives interact effectively with key enzymes involved in bacterial protein synthesis, indicating their potential as novel antibacterial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,3-Diacetylbenzene (1,3-DAB)?

1,3-DAB is typically synthesized via Friedel-Crafts acetylation of m-xylene using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification involves recrystallization from ethanol or column chromatography. Characterization requires a combination of techniques:

- Structural analysis : NMR (¹H/¹³C) to confirm acetyl group positions .

- Purity assessment : HPLC or GC-MS to detect residual solvents/byproducts .

- Physical properties : Melting point (28–32°C) and boiling point (150–155°C at 15 mmHg) should align with literature values .

Q. How can researchers distinguish 1,3-DAB from its structural isomers (e.g., 1,2-DAB)?

Differentiation relies on spectroscopic and chromatographic methods:

- ¹H NMR : 1,3-DAB exhibits two singlet peaks for acetyl protons (δ ~2.6 ppm), whereas 1,2-DAB shows split signals due to proximity-induced coupling .

- X-ray crystallography : Resolves spatial arrangement of acetyl groups .

- Retention time in GC-MS/HPLC : Optimize mobile phases (e.g., acetonitrile/water gradients) to separate isomers .

Q. What experimental protocols are used to assess the solubility and stability of 1,3-DAB in common solvents?

- Solubility testing : Shake 1,3-DAB in solvents (e.g., ethanol, chloroform) at 25°C; measure saturation concentration gravimetrically or via UV-Vis spectroscopy .

- Stability studies : Store solutions under varying conditions (light, temperature, pH) and monitor degradation via TLC or LC-MS over time.

- Example data:

| Solvent | Solubility (g/100 mL) | Stability (25°C, dark) |

|---|---|---|

| Ethanol | 12.5 | >30 days |

| Chloroform | 18.2 | >60 days |

| Water | 0.03 | <7 days |

Q. How does 1,3-DAB interact with hydrogen-bonding solvents, and what techniques validate these interactions?

1,3-DAB’s δ-diketone structure enables hydrogen bonding with protic solvents (e.g., water, alcohols). Validate via:

- FT-IR : Detect shifts in carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) upon solvent interaction .

- Molecular Dynamics (MD) simulations : Model solvent-shell dynamics around acetyl groups .

- DSC : Measure melting point depression in solvent mixtures to infer interaction strength .

Q. What safety protocols are critical when handling 1,3-DAB in laboratory settings?

- Exposure control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact (S22/S24/25 safety codes) .

- Storage : Keep at 2–8°C in airtight containers to prevent oxidation .

- Waste disposal : Neutralize with alkaline solutions before incineration to avoid toxic byproducts .

Advanced Research Questions

Q. Why does 1,3-DAB lack neurotoxicity compared to its isomer 1,2-DAB, and how is this evaluated experimentally?

The neurotoxic potential of γ-diketones (e.g., 1,2-DAB) arises from their ability to form pyrrole adducts with axonal proteins, leading to neuropathy. 1,3-DAB (a δ-diketone) cannot form stable adducts due to greater carbonyl spacing. Experimental validation includes:

- In vivo models : Administer 1,3-DAB to rodents; assess motor function (rotarod tests) and histopathology (nerve fiber integrity) .

- Biochemical assays : Quantify protein crosslinking via SDS-PAGE or mass spectrometry .

Q. How can 1,3-DAB be utilized in deep eutectic solvent (DES) systems, and what methodologies optimize its application?

1,3-DAB acts as a hydrogen-bond acceptor in DES with partners like 1,3,5-trimethoxybenzene. Key steps:

- Eutectic ratio optimization : Vary molar ratios (1:1 to 1:4) and monitor phase behavior via DSC .

- MD simulations : Predict interaction energies (e.g., π-π stacking vs. H-bonding) .

- Application testing : Use DES for metal ion extraction; quantify efficiency via ICP-MS .

Q. What molecular mechanisms underlie 1,3-DAB’s impact on hippocampal neurogenesis, and how are these studied?

While 1,3-DAB itself is non-neurotoxic, its analogs (e.g., 1,2-DAB) impair neural progenitor cells (NPCs). Contrast via:

- In vitro NPC cultures : Treat with 1,3-DAB vs. 1,2-DAB; quantify proliferation (BrdU assay) and apoptosis (TUNEL) .

- Gene expression profiling : Use RT-qPCR to assess neurogenesis markers (e.g., Syndig1l) .

- ROS assays : Measure oxidative stress (DCFH-DA fluorescence) to rule out cytotoxicity .

Q. How do researchers reconcile contradictory data on 1,3-DAB’s biological activity across studies?

Discrepancies often stem from isomer contamination or model-specific responses. Mitigate via:

- Analytical rigor : Confirm isomer purity via HPLC before biological testing .

- Dose-response curves : Test 1,3-DAB across concentrations (1–100 μM) in multiple cell lines .

- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., age, species) .

Q. What computational tools predict 1,3-DAB’s reactivity in complex organic reactions?

Propriétés

IUPAC Name |

1-(3-acetylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHOFVSNWYPAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218060 | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6781-42-6 | |

| Record name | 1,3-Diacetylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.